

2-(4-Fluorophenyl)thiazole-5-carbaldehyde

molecular weight and formula

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Cat. No.: B1520586

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An In-Depth Technical Guide to 2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(4-Fluorophenyl)thiazole-5-carbaldehyde**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, characterization, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a substituted aromatic aldehyde featuring a thiazole ring linked to a fluorinated phenyl group. This unique combination of functional groups imparts a desirable profile of reactivity, electronic properties, and biological potential.

The molecular formula for this compound is $C_{10}H_6FNOS$ [1][2]. Its molecular weight is approximately 207.23 g/mol [1][2].

Key Identifiers

Identifier	Value
IUPAC Name	2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde[1]
CAS Number	914348-80-4[1][3][4]
Molecular Formula	C ₁₀ H ₆ FNOS[1][2]
Molecular Weight	207.23 g/mol [1]
InChI Key	FPMAURQPBMLMSS-UHFFFAOYSA-N[1]
Canonical SMILES	<chem>C1=CC(=CC=C1C2=NC=C(S2)C=O)F</chem> [1]

Structural Significance

The molecule's utility stems from its three key components:

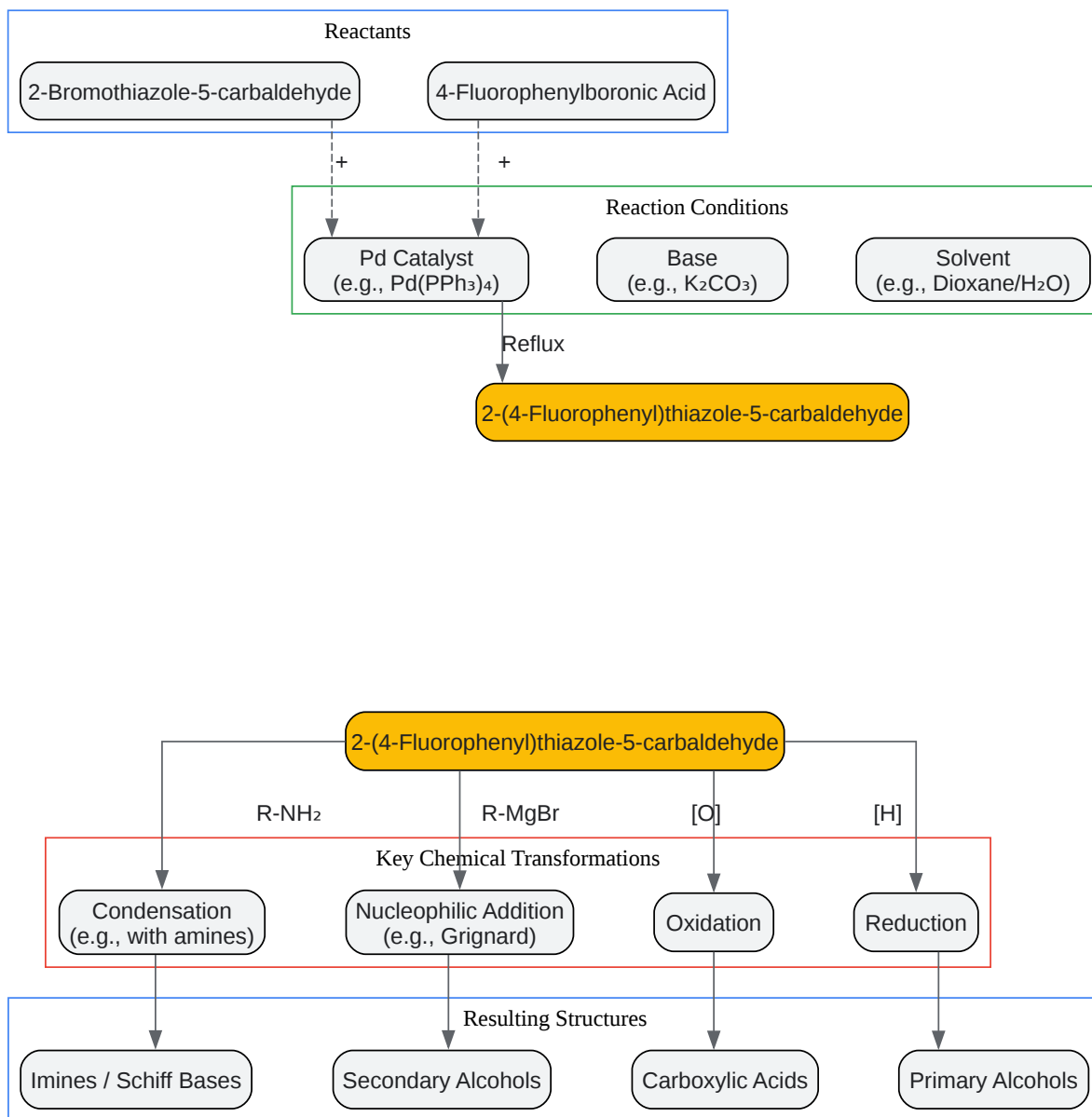
- **Thiazole Ring:** A five-membered aromatic heterocycle containing sulfur and nitrogen. The thiazole core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and π - π stacking interactions with biological targets[1][5].
- **4-Fluorophenyl Group:** The fluorine atom at the para-position significantly alters the electronic properties of the phenyl ring. Its high electronegativity enhances metabolic stability and can improve binding affinity to target proteins, making it a common substituent in modern drug design[1][6].
- **Aldehyde Functional Group:** Positioned at the 5-carbon of the thiazole ring, this group is a versatile chemical handle. It readily participates in a wide range of organic reactions, serving as a crucial connection point for building more complex molecular architectures[1].

Synthesis and Manufacturing Protocols

The construction of **2-(4-Fluorophenyl)thiazole-5-carbaldehyde** can be achieved through several established synthetic methodologies. The choice of route often depends on the availability of starting materials, desired scale, and reaction efficiency. Modern synthetic chemistry favors cross-coupling reactions for their high yields and functional group tolerance.

Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly efficient and robust method for forming carbon-carbon bonds. This approach is often preferred in pharmaceutical development due to its mild reaction conditions and tolerance of various functional groups, including the sensitive aldehyde. The general strategy involves coupling a halogenated thiazole with a boronic acid derivative[1][7].



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Sources

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